![molecular formula C28H21BrClF3N2OS B2858664 2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024280-38-3](/img/structure/B2858664.png)
2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound features a unique structure that includes a bromophenyl group, a chloropyridinyl group, a trifluoromethyl group, and a dimethylindolone core, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through a multi-step process involving various organic reactions. One possible synthetic route is as follows:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom at the para position.
Synthesis of the Chloropyridinyl Intermediate: 3-chloro-5-(trifluoromethyl)pyridine is synthesized through a series of reactions, including chlorination and trifluoromethylation.
Coupling Reaction: The bromophenyl intermediate and the chloropyridinyl intermediate are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure.
Formation of the Indolone Core: The biphenyl intermediate undergoes a cyclization reaction to form the indolone core. This step may involve the use of a strong base and high temperatures.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, scalability, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Cyclization: Strong bases like sodium hydride or potassium tert-butoxide, along with high temperatures, are often required.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its complex structure and functional groups may be useful in the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: Its potential biological activity can be explored for applications in biochemistry and molecular biology.
作用机制
The mechanism of action of 2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s functional groups and overall structure play a crucial role in determining its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-ol: Contains a hydroxyl group instead of a ketone, potentially altering its chemical properties and interactions.
2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-amine: Features an amine group, which may influence its solubility and reactivity.
Uniqueness
The presence of the sulfanyl group and the specific arrangement of functional groups in 2-(4-bromophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one distinguishes it from similar compounds
属性
IUPAC Name |
2-(4-bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrClF3N2OS/c1-27(2)13-24-21(25(36)14-27)12-23(16-3-5-18(29)6-4-16)35(24)19-7-9-20(10-8-19)37-26-22(30)11-17(15-34-26)28(31,32)33/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSAUWPJHPVYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl)C5=CC=C(C=C5)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
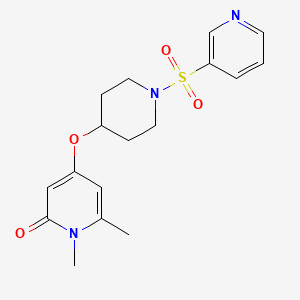
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)
![7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2858584.png)
![3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B2858589.png)
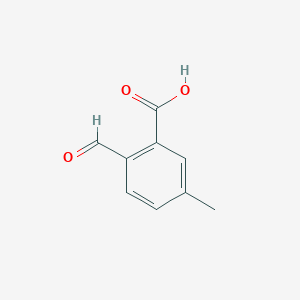
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
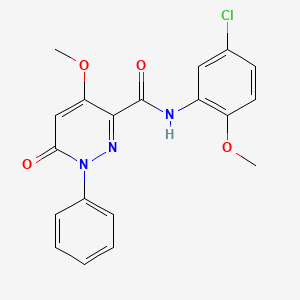
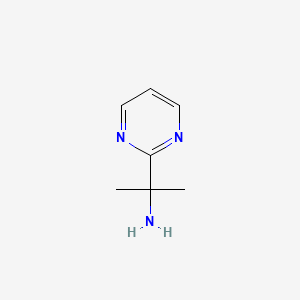
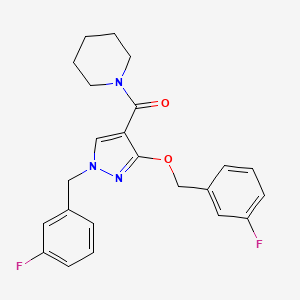
![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2858602.png)
![N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2858604.png)
